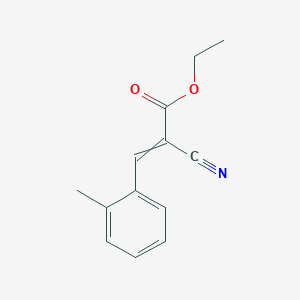

Ethyl 2-cyano-3-(2-methylphenyl)acrylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-cyano-3-(2-methylphenyl)acrylate is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-cyano-3-(2-methylphenyl)acrylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 2-methylbenzaldehyde, using a base catalyst (e.g., piperidine or ammonium acetate) in ethanol under reflux. Optimization involves adjusting molar ratios, reaction time (6–12 hours), and temperature (70–80°C) to maximize yield. Solvent choice (e.g., toluene for azeotropic water removal) and catalyst loading (1–5 mol%) are critical variables .

Q. How can the structure of this compound be confirmed experimentally?

Structural confirmation requires a combination of techniques:

- X-ray crystallography : Resolves the E-configuration and planar geometry of the acrylate group (bond lengths: C=C ~1.34 Å, C≡N ~1.15 Å) .

- NMR spectroscopy : Key signals include a singlet for the cyano group (δ ~110 ppm in 13C) and a doublet for the α,β-unsaturated ester protons (δ ~6.5–7.5 ppm in 1H) .

- FT-IR : Peaks at ~2220 cm−1 (C≡N stretch) and ~1700 cm−1 (ester C=O) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Common assays include:

- Enzyme inhibition : Measure IC50 values against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using spectrophotometric methods .

- Antioxidant activity : DPPH radical scavenging (λ = 517 nm) or FRAP assays, with results compared to ascorbic acid controls .

- Cytotoxicity : MTT assay on cell lines (e.g., HEK-293), reporting EC50 values .

Advanced Research Questions

Q. How do structural isomers (e.g., 2,4-dichloro vs. 2,6-dichloro substituents) affect biological and physicochemical properties?

Isomeric differences alter electronic and steric profiles:

- 2,4-Dichloro : Enhanced electrophilicity due to para-substituent resonance, increasing enzyme inhibition potency (e.g., IC50 = 12 μM vs. COX-2) .

- 2,6-Dichloro : Steric hindrance reduces binding affinity but improves metabolic stability (t1/2 > 4 hours in hepatic microsomes) . Comparative studies require HPLC purity validation (>98%) and molecular docking simulations (AutoDock Vina) to assess binding modes .

Q. What methods are used to study polymorphism in this compound, and how does it impact material properties?

Polymorph characterization involves:

- Single-crystal XRD : Identifies space groups (e.g., monoclinic P21/c) and unit cell parameters (a = 4.76 Å, b = 17.80 Å, c = 14.28 Å) .

- DSC/TGA : Monoclinic polymorphs show distinct melting points (ΔT = 5–10°C) and thermal stability profiles . Polymorphism affects solubility (e.g., Form I: 1.2 mg/mL vs. Form II: 0.8 mg/mL in PBS) and dissolution rates in drug delivery systems .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?

The α,β-unsaturated ester acts as a Michael acceptor. Mechanistic studies use:

- Kinetic isotope effects : kH/kD > 1 indicates rate-limiting proton transfer in nucleophilic attacks .

- DFT calculations : HOMO-LUMO gaps (~4.5 eV) predict regioselectivity at the β-carbon .

- Trapping experiments : Isolation of intermediates (e.g., enolates) via low-temperature NMR .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?

SAR strategies include:

- Substituent variation : Replace 2-methylphenyl with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity. Pyridinyl analogs show 3× higher anti-inflammatory activity .

- Scaffold hybridization : Fuse with thiophene rings to improve π-π stacking in enzyme active sites (ΔGbinding = -9.2 kcal/mol) .

- In silico screening : Use SwissADME to predict logP (optimize ~2.5–3.5) and BBB permeability .

Q. What HPLC conditions are optimal for purity analysis and chiral separation?

Recommended conditions:

- Column : C18 reverse phase (e.g., Newcrom R1, 250 × 4.6 mm, 5 μm) .

- Mobile phase : Acetonitrile/water (70:30) with 0.1% H3PO4; adjust to pH 3.0 for MS compatibility (replace H3PO4 with HCOOH) .

- Detection : UV at 254 nm; retention time ~8.2 minutes .

Q. How do supramolecular interactions influence crystal packing and material properties?

Hirshfeld surface analysis reveals:

- Intermolecular H-bonds : Between ester carbonyl (O···H distance = 2.2 Å) and cyano groups, stabilizing layered structures .

- π-π interactions : Offset stacking of phenyl rings (centroid distance = 3.8 Å) enhances thermal stability .

- Van der Waals forces : Contribute to 65% of crystal packing in monoclinic polymorphs .

Q. What computational tools predict the compound’s ADMET profile and environmental toxicity?

Use in silico platforms:

属性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC 名称 |

ethyl 2-cyano-3-(2-methylphenyl)prop-2-enoate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-7-5-4-6-10(11)2/h4-8H,3H2,1-2H3 |

InChI 键 |

FPBJDRRJLHQBJS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(=CC1=CC=CC=C1C)C#N |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。